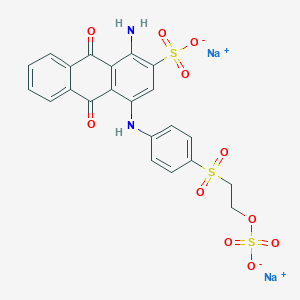
Monofluoroamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monofluoroamine, also known as fluoroamine, is a class of organic compounds that contains a fluorine atom attached to an amino group. The synthesis of monofluoroamines has been of great interest to chemists due to their unique properties and potential applications in various fields, including pharmaceuticals, materials science, and agrochemicals.
Wirkmechanismus
The mechanism of action of monoMonofluoroamines is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, some monoMonofluoroamines have been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior.
Biochemische Und Physiologische Effekte
MonoMonofluoroamines have been shown to have a range of biochemical and physiological effects on the body. They have been found to affect various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. They have also been shown to modulate the activity of ion channels and transporters in the body, which can affect the uptake and release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
MonoMonofluoroamines have several advantages for use in lab experiments. They are stable and easy to handle, and they can be synthesized using a variety of methods. However, there are also some limitations to their use. For example, they can be difficult to purify, and their reactivity can be affected by the presence of other functional groups in the molecule.
Zukünftige Richtungen
There are several future directions for research on monoMonofluoroamines. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for monoMonofluoroamines, which could lead to the development of new drugs with novel mechanisms of action. Additionally, there is potential for the use of monoMonofluoroamines in materials science and agrochemicals, which could lead to new applications in these fields.
Synthesemethoden
The synthesis of monoMonofluoroamines can be achieved through several methods, including the electrophilic fluorination of primary amines, nucleophilic fluorination of nitro compounds, and the reductive amination of fluoroacetamide. The most commonly used method is electrophilic fluorination, which involves the reaction of a primary amine with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide.
Wissenschaftliche Forschungsanwendungen
MonoMonofluoroamines have been extensively studied for their potential applications in drug discovery and development. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. MonoMonofluoroamines have also been used as building blocks in the synthesis of various pharmaceuticals, such as antipsychotic drugs and antidepressants.
Eigenschaften
CAS-Nummer |
15861-05-9 |
|---|---|
Produktname |
Monofluoroamine |
Molekularformel |
FH2N |
Molekulargewicht |
35.021 g/mol |
InChI |
InChI=1S/FH2N/c1-2/h2H2 |
InChI-Schlüssel |
MDQRDWAGHRLBPA-UHFFFAOYSA-N |
SMILES |
NF |
Kanonische SMILES |
NF |
Andere CAS-Nummern |
15861-05-9 |
Synonyme |
Monofluoroamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)










